Product packaging for Cyanine7.5 tetrazine(Cat. No.:)

Cyanine7.5 tetrazine

Cat. No.: B1192620
M. Wt: 919.92
InChI Key: TYBJGGWWXYOTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Near-Infrared Fluorescent Probes

Cyanine7.5 tetrazine is classified as a near-infrared (NIR) fluorescent probe. axispharm.comlumiprobe.com Probes in this category are distinguished by their ability to absorb and emit light in the NIR spectrum, typically between 700 and 1000 nm. This spectral range is particularly advantageous for biological studies, especially in vivo imaging, for several key reasons. Biological tissues are more transparent to NIR light, which allows for deeper tissue penetration compared to visible light. axispharm.com Furthermore, autofluorescence from endogenous molecules within cells and tissues is significantly lower in the NIR window, leading to a higher signal-to-noise ratio and clearer images with minimal background interference. axispharm.com

The Cyanine7.5 fluorophore itself is noted for its absorption and emission spectra, which are similar to indocyanine green (ICG), a dye approved for clinical use. interchim.frlumiprobe.comlumiprobe.com However, Cyanine7.5 generally exhibits a higher fluorescence quantum yield and brightness, making it a more sensitive label for imaging applications. interchim.frlumiprobe.comlumiprobe.com Its high molar extinction coefficient and photostability further contribute to its utility as a robust fluorescent reporter. axispharm.com The conjugation of this potent NIR dye to a tetrazine group creates a probe that is not only visible deep within tissues but can also be specifically attached to targets of interest. lumiprobe.comlumiprobe.com

Photophysical Properties of Cyanine7.5 Fluorophore

PropertyValueReference
Absorption Maximum (λabs)~788 nm axispharm.com
Emission Maximum (λem)~808 nm axispharm.com
Stokes Shift~20 nm axispharm.com
Molar Extinction Coefficient (ε)230,000 M-1cm-1 interchim.fr
Key AdvantageHigh quantum yield and photostability, suitable for in vivo imaging axispharm.comlumiprobe.com

Overview of Research Trajectories for this compound Conjugates

The fusion of a premier NIR fluorophore with a bioorthogonal reactive handle in this compound has opened several important avenues of research. The primary application is the specific labeling and real-time tracking of biomolecules in living cells and whole organisms. aatbio.comaxispharm.commedchemexpress.com

Research trajectories for this compound conjugates predominantly fall into the following areas:

Pre-targeted Imaging: This is a powerful strategy, particularly in cancer research. In this approach, a non-fluorescent targeting agent (such as an antibody or a small molecule) modified with a TCO group is first administered. This agent accumulates at the target site (e.g., a tumor). After unbound agents have cleared from circulation, the this compound probe is introduced. It rapidly reacts with the TCO-modified targeting agent at the specific site, "turning on" the fluorescent signal only where desired. interchim.fr This method enhances the target-to-background signal and minimizes off-target effects.

Live-Cell Imaging and Fluorescence Microscopy: Researchers use this compound to label proteins, glycans, or other cellular components that have been metabolically or genetically engineered to incorporate a TCO group. wikipedia.orgaxispharm.com The NIR fluorescence of the Cy7.5 dye allows for clear visualization of these molecules' localization and dynamics within the cellular machinery. axispharm.com

In Vivo Imaging: The ability of NIR light to penetrate deep into tissue makes this compound an ideal probe for non-invasive imaging in animal models. lumiprobe.comlumiprobe.comlumiprobe.com It enables the study of biological processes, disease progression, and the distribution of biomolecules in a whole-organism context. lumiprobe.comaxispharm.com The quenching effect of the tetrazine on the fluorophore, which is relieved upon reaction with TCO, can also be exploited to create "fluorogenic" probes that only become brightly fluorescent upon reaching their target, further improving image quality. nih.govresearchgate.net

These research applications leverage the unique properties of this compound to provide high-resolution, high-sensitivity insights into complex biological systems.

Properties

Molecular Formula

C55H58BF4N7O

Molecular Weight

919.92

IUPAC Name

N/A

InChI

InChI=1S/C55H57N7O.BF3.FH/c1-37-57-59-53(60-58-37)43-26-22-40(23-27-43)36-56-50(63)21-8-7-13-34-62-47-31-29-42-18-10-12-20-45(42)52(47)55(4,5)49(62)33-25-39-16-14-15-38(35-39)24-32-48-54(2,3)51-44-19-11-9-17-41(44)28-30-46(51)61(48)6;2-1(3)4;/h9-12,17-20,22-33,35H,7-8,13-16,21,34,36H2,1-6H3;;1H

InChI Key

TYBJGGWWXYOTON-UHFFFAOYSA-N

SMILES

FB(F)F.CN1C(C=CC2=C3C=CC=C2)=C3C(C)(C)/C1=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)C8=CC=C(C=CC=C9)C9=C8C5(C)C.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7.5 tetrazine

Origin of Product

United States

Synthetic Methodologies for Cyanine7.5 Tetrazine and Its Functionalized Analogs

General Strategies for Cyanine (B1664457) Dye Derivatization

The derivatization of cyanine dyes is a critical first step in the synthesis of molecules like Cyanine7.5 tetrazine. A common strategy involves a modular approach where the cyanine scaffold is built in a stepwise fashion, allowing for the introduction of functional groups at specific positions. nih.govacs.org This often begins with the synthesis of two distinct nucleophilic aza-heterocycles, such as indoleninium derivatives, which are then condensed with a polymethine chain precursor. acs.orgnih.gov

One of the key challenges in cyanine dye synthesis is managing their often-low solubility in aqueous solutions, a crucial property for biological applications. crimsonpublishers.com To overcome this, strategies such as incorporating sulfonated groups into the cyanine structure are employed to enhance water solubility. interchim.frinterchim.fr Another approach is the use of a soluble support, like poly(ethylene glycol) (PEG), during synthesis, which facilitates purification and improves the solubility of the final product. researchgate.netsemanticscholar.org

The structural malleability of the cyanine scaffold provides multiple sites for derivatization. crimsonpublishers.com Functional groups such as carboxylic acids, amines, azides, or alkynes can be introduced, typically on the heterocyclic components of the dye. nih.govnih.gov These groups serve as handles for subsequent conjugation to other molecules, including the tetrazine moiety. For instance, a carboxylic acid group on the cyanine dye can be activated to react with an amine-functionalized tetrazine. nih.gov

Advanced Functionalization for Tailored Reactivity and Solubility

Further functionalization of the this compound molecule can be performed to fine-tune its properties for specific applications. This can involve modifying either the cyanine core or the tetrazine moiety. aatbio.comwikipedia.orgresearchgate.net

The reactivity of the tetrazine in the IEDDA reaction can be tuned by altering its substituents. nih.gov For example, electron-withdrawing groups on the tetrazine ring can increase the reaction rate. frontiersin.org The stability of the tetrazine in aqueous environments is another important consideration that can be addressed through appropriate substitution. acs.org

Mechanistic Principles of Cyanine7.5 Tetrazine Bioorthogonal Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction involves a cycloaddition between an electron-deficient diene (the tetrazine in this case) and an electron-rich dienophile (typically a strained alkene or alkyne) sigmaaldrich.commdpi.com. In the context of Cyanine7.5 tetrazine, the tetrazine acts as the electron-deficient diene due to the electron-withdrawing nature of its nitrogen atoms . The reaction proceeds through a [4+2] cycloaddition, forming a highly strained bicyclic intermediate researchgate.netsemanticscholar.org. This intermediate then undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂) and yielding a dihydropyridazine (B8628806) product. The dihydropyridazine may subsequently isomerize or be oxidized to a pyridazine (B1198779) researchgate.netsemanticscholar.org.

Reaction Kinetics and Efficiency in Biological Milieus

The IEDDA reaction between tetrazines and strained dienophiles is recognized as one of the fastest bioorthogonal reactions available tcichemicals.comresearchgate.net. This rapid kinetics is a key advantage for applications in biological systems, where reactions need to occur efficiently within complex and dynamic environments tcichemicals.comresearchgate.net. The reaction rates can be significantly influenced by the electronic properties and steric hindrance of both the tetrazine and the dienophile tcichemicals.com. Electron-deficient tetrazines and highly strained dienophiles generally lead to faster reaction rates tcichemicals.com. The IEDDA reaction is efficient under mild conditions, including physiological temperatures and pH, which is crucial for maintaining the viability of biological samples tcichemicals.comresearchgate.net. Studies have shown that IEDDA reactions with tetrazines can achieve close to quantitative yield even at very low tetrazine concentrations semanticscholar.org.

Reactivity with Strained Alkenes (e.g., Trans-Cyclooctenes)

Tetrazines, including the tetrazine moiety in this compound, react particularly rapidly and selectively with strained alkenes, such as trans-cyclooctene (B1233481) (TCO) aatbio.comamericanelements.cominvivochem.cncenmed.comfishersci.at. Trans-cyclooctene is a highly strained cyclic alkene, which makes it an excellent dienophile for the IEDDA reaction with tetrazines tcichemicals.comwikiwand.com. The reaction between tetrazines and TCO is notably faster than other click chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) tcichemicals.com. The high strain energy of the trans double bond in TCO contributes to its enhanced reactivity wikiwand.com. The reaction rate constants for tetrazines with TCO can be very high, reported to be in the range of 1 - 10⁶ M⁻¹s⁻¹ tcichemicals.com. This high reactivity allows for efficient labeling and conjugation in biological settings aatbio.com.

Byproduct Formation and its Impact on Biological Applications

The IEDDA reaction between tetrazines and alkenes results in the formation of a dihydropyridazine product and releases nitrogen gas (N₂) as a byproduct researchgate.netsemanticscholar.org. The release of nitrogen gas is generally considered innocuous in biological systems sigmaaldrich.com. The dihydropyridazine product is typically stable or can undergo further transformations, such as isomerization or oxidation to a pyridazine researchgate.netsemanticscholar.org. While the formation of these byproducts is inherent to the reaction mechanism, their impact on biological applications is generally minimal due to the low concentrations of reactants used in bioorthogonal labeling and the biocompatible nature of the resulting molecules sigmaaldrich.com. In some cases, the reaction product itself can have altered properties, such as changes in fluorescence, which can be exploited for fluorogenic sensing and imaging applications mdpi.comnih.govnih.govresearchgate.netresearchgate.net.

Advanced Spectroscopic and Photophysical Studies of Cyanine7.5 Tetrazine Conjugates

Fluorogenicity: Mechanisms of Fluorescence Quenching and Activation

Cyanine7.5 (Cy7.5) tetrazine conjugates are fluorogenic probes, meaning their fluorescence is initially "turned off" or quenched and can be activated by a specific chemical reaction. The tetrazine moiety, a small heterocyclic ring with four nitrogen atoms, is attached to the Cy7.5 fluorophore and serves a dual role: it acts as a bioorthogonal reaction partner and a fluorescence quencher. researchgate.net The fluorescence of the Cy7.5 dye is suppressed in the conjugated state. When the tetrazine reacts with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN), through an inverse electron-demand Diels-Alder (iEDDA) reaction, the electronic structure of the tetrazine is disrupted. researchgate.net This disruption eliminates its quenching effect, leading to a significant increase in the fluorescence intensity of the Cy7.5 dye, a phenomenon known as a "turn-on" response. researchgate.net Several photophysical mechanisms are responsible for this quenching effect.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a primary mechanism responsible for fluorescence quenching in tetrazine-fluorophore conjugates, particularly for those that emit in the deep-red to near-infrared (NIR) range, such as Cyanine7.5. nih.govrsc.org In a PET-based system, the molecule can be described within a donor-spacer-acceptor framework. wikipedia.org When the Cy7.5 fluorophore (the acceptor) absorbs a photon and enters an excited state, an electron can be transferred from the electron-rich tetrazine moiety (the donor) to the excited fluorophore. nih.govwikipedia.org This process results in a charge-separated state, which then typically returns to the ground state through non-radiative pathways, effectively quenching fluorescence. wikipedia.org The efficiency of PET has been identified as the leading quenching mechanism in deep-red-to-NIR tetrazine-labeled probes. nih.govrsc.org Upon the bioorthogonal reaction of the tetrazine, its electron-donating ability is eliminated, thus inhibiting the PET process and restoring the vibrant fluorescence of the cyanine (B1664457) dye.

Förster Resonance Energy Transfer (FRET) and Electron Exchange

Förster Resonance Energy Transfer (FRET) is another well-established mechanism for fluorescence quenching in fluorogenic probes. researchgate.net FRET is a non-radiative, through-space energy transfer process from an excited donor fluorophore to a nearby acceptor molecule. researchgate.net The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (proportional to 1/r⁶) and the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. rsc.org

However, the efficiency of FRET in quenching NIR dyes like Cy7.5 by tetrazine is often limited. researchgate.net Tetrazine typically has an absorption maximum around 530 nm, which has poor spectral overlap with the emission of far-red and NIR fluorophores like Cy7.5 (emission ~808 nm). axispharm.com This mismatch reduces the efficiency of FRET as a quenching pathway.

In addition to PET and FRET, electron exchange, also known as the Dexter mechanism, is another possible through-space quenching process. researchgate.net This mechanism requires the wavefunctions of the donor and acceptor to overlap and involves the simultaneous exchange of two electrons.

Table 1: Key Conditions for Förster Resonance Energy Transfer (FRET)
ConditionDescription
ProximityDonor and acceptor molecules must be very close, typically within 10–100 Å.
Spectral OverlapThe absorption spectrum of the acceptor must overlap with the fluorescence emission spectrum of the donor.
Dipole OrientationThe transition dipole moments of the donor and acceptor should be approximately parallel.

Influence of Molecular Structure on Optical Characteristics

The optical properties of cyanine dyes, including their characteristic absorption and emission in the NIR region, are directly governed by their molecular structure. adcreviews.com The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain of conjugated double bonds.

The color, or spectral wavelength, of cyanine dyes can be systematically tuned by modifying this structure. acs.org Key modifications include:

Polymethine Chain Length: Increasing the length of the conjugated polymethine bridge results in a significant red shift (to longer wavelengths) of the absorption and emission spectra. Each addition of a vinylene unit (-CH=CH-) to the chain can shift the spectra by approximately 100 nm. acs.org This is the primary reason the "heptamethine" cyanine dyes like Cy7 and Cy7.5 absorb and emit in the NIR region. researchgate.net

Heterocyclic Groups: The nature of the heterocyclic rings (e.g., indole, benzothiazole, benzoindole) also plays a crucial role. The chromophore of Cy7.5 is based on benzoindole, which has an additional benzene (B151609) ring fused to the indolenine core found in dyes like Cy7. This extended conjugation further shifts the absorption and emission peaks to longer wavelengths, pushing Cy7.5 deeper into the NIR spectrum compared to Cy7. adcreviews.com

Substituents: The addition of various substituents to the heterocyclic rings can fine-tune the electronic and, consequently, the spectral properties of the dye. nih.gov

Table 2: Influence of Structural Modifications on Cyanine Dye Spectra
Dye FamilyCore HeterocycleTypical Wavelength RangeStructural Influence
Cyanine 5 (Cy5)IndolenineRed (~650 nm)Pentamethine chain. adcreviews.com
Cyanine 7 (Cy7)IndolenineNear-Infrared (~750 nm)Heptamethine chain causes a ~100 nm red shift from Cy5. adcreviews.comaxispharm.com
Cyanine 7.5 (Cy7.5)BenzoindoleNear-Infrared (~788 nm)Fused benzene ring on heterocycle extends conjugation, causing a further red shift from Cy7. axispharm.com

Photostability and Quantum Yield Investigations of Conjugates

Cyanine7.5 is recognized for its high photostability and a favorable fluorescence quantum yield, making it a valuable fluorophore for demanding imaging applications, including in vivo studies. axispharm.comaxispharm.com Photostability refers to a dye's resistance to photobleaching, or fading, upon prolonged exposure to excitation light, which ensures more consistent signal detection during long-term experiments. axispharm.com

The quantum yield of Cy7.5 is notably higher than that of Indocyanine Green (ICG), another NIR dye with a similar spectral profile. lumiprobe.com This higher quantum yield means that Cy7.5 converts a larger fraction of absorbed photons into emitted fluorescent photons, resulting in a brighter signal. axispharm.comaxispharm.com This improved performance is attributed to structural modifications within the Cy7.5 molecule that reduce non-radiative decay pathways. lumiprobe.com These robust photophysical properties are essential for the high-contrast imaging achieved with Cy7.5 tetrazine conjugates after their fluorogenic activation.

Table 3: Photophysical Properties of Cyanine7.5
PropertyTypical ValueSignificance
Absorption Maximum (λabs)~788 nmAllows for excitation with NIR light, enabling deep tissue penetration. axispharm.comadcreviews.com
Emission Maximum (λem)~808 nmNIR emission minimizes background autofluorescence from biological tissues. axispharm.comaxispharm.com
Stokes Shift~20 nmThe separation between absorption and emission peaks. axispharm.com
Quantum YieldHighProvides bright, efficient fluorescence for high-sensitivity detection. axispharm.comaxispharm.com
PhotostabilityHighResists photobleaching, allowing for consistent signals during long-term imaging. axispharm.comaxispharm.com

Analysis of Spectral Shifts upon Bioconjugation

The bioconjugation of a Cyanine7.5 tetrazine probe via the iEDDA reaction induces significant changes in its spectral properties. Before the reaction, the tetrazine moiety quenches the cyanine fluorescence. After the reaction with a dienophile, this quenching is relieved, and the fluorescence is "turned on." Concurrently, a noticeable shift in the absorption spectrum can occur.

Table 4: Example of Spectral Shift in a Cy7-Tetrazine Conjugate Upon Ligation
Compound StateAbsorption Maximum (λabs)
Pre-ligation (Cy7-tetrazine precursor)745 nm thno.org
Post-ligation (Conjugated product)~800 nm thno.org

Innovations in Bioconjugation Strategies Utilizing Cyanine7.5 Tetrazine

Covalent Labeling of Biomolecules

Cyanine7.5 tetrazine facilitates the covalent labeling of biomolecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. interchim.fr This chemical ligation strategy involves the reaction between the tetrazine group on the Cyanine7.5 molecule and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, which has been pre-installed onto a target biomolecule. interchim.frsmolecule.com The reaction is exceptionally fast and highly selective, proceeding efficiently under physiological conditions without interfering with native biological processes. smolecule.com This allows for the specific and stable attachment of the Cyanine7.5 fluorophore to various biological targets for visualization and tracking. smolecule.com

The Cyanine7.5 dye itself is a near-infrared fluorophore with absorption and emission wavelengths that are highly advantageous for in vivo imaging. lumiprobe.comlumiprobe.com Its fluorescence in the NIR window (~700-900 nm) minimizes background autofluorescence from biological tissues, allowing for deep tissue imaging with high signal-to-noise ratios. axispharm.com Compared to other NIR dyes like indocyanine green (ICG), Cyanine7.5 offers a significantly higher fluorescence quantum yield, resulting in brighter signals. lumiprobe.comlumiprobe.com The combination of this potent fluorophore with the tetrazine functional group creates a powerful tool for a multitude of bioconjugation applications. smolecule.comsapphirebioscience.com

Protein and Antibody Conjugation

The covalent labeling of proteins and antibodies is a primary application of this compound. axispharm.comsapphirebioscience.com This process typically involves first modifying the protein of interest with a strained alkene, such as TCO. Subsequently, the this compound is introduced and specifically reacts with the TCO tag, resulting in a protein covalently labeled with the NIR fluorophore. smolecule.com This strategy is widely used for tracking the location and dynamics of proteins and antibodies within cells and whole organisms. medchemexpress.com

Research applications include the site-specific labeling of antibodies for in vivo tumor targeting. smolecule.com For instance, an antibody can be engineered to carry a TCO group, and after administration, the this compound can be introduced to label the antibody at the tumor site in a pre-targeting approach. researchgate.net This method enhances imaging contrast by allowing unbound antibodies to clear from circulation before the fluorescent probe is administered. The high reactivity and selectivity of the tetrazine-TCO ligation are crucial for the success of these in vivo labeling strategies. Furthermore, the covalent nature of the bond ensures the fluorescent tag remains attached to the antibody, providing stable and reliable imaging data. researchgate.net

Nucleic Acid Labeling

This compound is also utilized for the labeling of nucleic acids like DNA and RNA. axispharm.comglpbio.com Similar to protein labeling, the strategy involves introducing a reactive partner (like TCO) into the nucleic acid structure, often during solid-phase synthesis using modified phosphoramidites. interchim.fr The this compound can then be clicked onto the modified nucleic acid. interchim.fr

This labeling technique provides a powerful method for studying the localization, transport, and interactions of specific nucleic acid sequences within cells. The use of NIR fluorophores like Cyanine7.5 is particularly beneficial for these studies, as it allows for sensitive detection with minimal background interference. axispharm.com Fluorescently labeled nucleic acid probes are essential tools in techniques such as fluorescence in situ hybridization (FISH), enabling the visualization of gene expression and chromosome organization. The ability to use click chemistry with this compound offers a robust and versatile method for preparing these critical research reagents. sapphirebioscience.com

Site-Specific and Quantitative Bioconjugation Methods

A significant advancement in bioconjugation is the ability to label biomolecules at a specific, predetermined site with high efficiency. Site-specific conjugation ensures the creation of homogeneous products and prevents the random labeling of functional residues (like lysines or cysteines), which could impair the biomolecule's function. researchgate.netresearchgate.net The iEDDA reaction between tetrazines and strained alkenes is a cornerstone of many site-specific labeling methods due to its high selectivity and rapid kinetics. interchim.frnih.gov

Enzymatic methods have been developed to achieve site-specific installation of the reactive handle for tetrazine ligation. For example, the lipoic acid protein ligase A (LplA) has been engineered to attach minimal-sized tetrazine derivatives to proteins containing a specific recognition tag. nih.gov This allows for the highly selective and quantitative modification of proteins in vitro and on live cells. nih.gov Another approach involves using sortase-mediated ligation to attach a TCO-containing peptide to a protein of interest, which can then be specifically labeled with a tetrazine-dye conjugate. These methods provide precise control over the location of the label, which is critical for creating well-defined bioconjugates like antibody-drug conjugates or for accurately studying protein interactions. nih.govnsf.gov Quantitative analysis of these reactions is often performed to optimize labeling conditions and ensure complete conjugation. nsf.govnih.gov

Table 1: Comparison of Bioconjugation Strategies
StrategyDescriptionKey AdvantageRelevant Compounds
Random Amine LabelingConjugation to primary amines (e.g., lysine (B10760008) residues) using NHS esters.Simple protocol.Cyanine7.5 NHS ester
Pre-targeting with iEDDAAntibody-TCO conjugate is administered first, followed by this compound.High signal-to-noise for in vivo imaging. researchgate.netThis compound, TCO-antibody
Enzymatic LigationEnzymes like LplA are used to attach a tetrazine or TCO handle site-specifically. nih.govHigh specificity and quantitative labeling. nih.govMinimal-size tetrazine substrates, LplA
Genetic Code ExpansionDirect translational incorporation of a tetrazine-containing amino acid. oregonstate.eduPrecise, stoichiometric, and site-specific labeling. oregonstate.eduTetrazine-noncanonical amino acid (Tet-ncAA)

Genetic Code Expansion for Tetrazine Integration into Proteins

Genetic code expansion (GCE) represents a powerful frontier for creating precisely modified proteins. whiterose.ac.uk This technology enables the site-specific incorporation of noncanonical amino acids (ncAAs) with novel chemical functionalities directly into the protein's polypeptide chain during translation. oregonstate.eduwhiterose.ac.uk To achieve this, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered. frontiersin.org The synthetase specifically recognizes the ncAA—in this case, one containing a tetrazine moiety (a "Tet-ncAA")—and charges it onto its cognate tRNA. nih.govfrontiersin.org This tRNA is engineered to recognize a unique codon, such as the amber stop codon (TAG), inserted at the desired location in the gene of interest. oregonstate.edunih.gov

This method allows for the production of proteins with a tetrazine handle at a single, defined position. oregonstate.edu These "Tet-proteins" are conjugation-ready and can react rapidly and quantitatively with dienophiles like trans-cyclooctene (TCO) that are attached to other molecules, such as fluorophores, drugs, or polymers. nsf.govoregonstate.edu Recent research has focused on optimizing GCE machinery to improve the efficiency of Tet-ncAA incorporation and to develop "truncation-free" cell lines that prevent premature termination at the TAG codon, ensuring high yields of the full-length, reactive protein. nih.govoregonstate.edu This approach provides an elegant solution for producing homogeneous protein conjugates for a wide range of applications. nih.gov

Multitarget Labeling Approaches

The unique properties of this compound also enable its use in sophisticated multitarget labeling experiments. Its distinct near-infrared emission spectrum allows it to be used alongside other fluorophores that emit at shorter wavelengths (e.g., Cyanine3, Cyanine5) for the simultaneous detection of multiple biological targets in a single experiment. axispharm.com This is particularly valuable in applications like flow cytometry and multiplexed fluorescence microscopy. axispharm.com

Furthermore, the bioorthogonal nature of the tetrazine ligation allows for complex, multi-step labeling schemes. For example, bispecific antibody fragments have been developed where two different antibody fragments, each targeting a different antigen, are linked together using bioorthogonal chemistry. snmjournals.org One fragment might be functionalized with a tetrazine and the other with a TCO, allowing them to be clicked together. This dual-targeted construct can then be labeled with a Cyanine7.5 dye for imaging, potentially increasing tumor targeting specificity and amplifying the fluorescent signal for improved detection during fluorescence-guided surgery. snmjournals.org These advanced strategies highlight the modularity and versatility that this compound brings to the field of molecular imaging and bioconjugation.

Table 2: Properties of Cyanine7.5
PropertyValueSignificance
Excitation Maximum (λex)~788-790 nm axispharm.comFalls within the near-infrared (NIR) window, minimizing tissue autofluorescence.
Emission Maximum (λem)~808-810 nm axispharm.comNIR emission allows for deep tissue penetration and sensitive detection. axispharm.com
Key FeatureHigh fluorescence quantum yield. lumiprobe.comProduces a brighter signal compared to other NIR dyes like ICG. lumiprobe.com
Reactive MoietyTetrazineEnables rapid and specific bioorthogonal ligation with strained alkenes (e.g., TCO). interchim.frlumiprobe.com

Applications of Cyanine7.5 Tetrazine in Preclinical Molecular Imaging and Sensing

In Vitro and Cellular Imaging Methodologies

The application of Cyanine7.5 tetrazine in in-vitro and cellular imaging has enabled researchers to visualize and track biological processes with high precision. Its utility stems from its ability to participate in bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO). aatbio.com This reaction is highly specific and can proceed within living systems without interfering with native biochemical processes, making it an ideal method for labeling and tracking molecules of interest. aatbio.com

Live-Cell Imaging and Tracking of Dynamic Processes

This compound is particularly valuable for live-cell imaging, allowing for the real-time tracking of dynamic cellular events. aatbio.comaxispharm.com When conjugated to a biomolecule of interest that has been modified with a TCO group, the this compound acts as a fluorescent reporter. This enables the visualization of the molecule's localization, movement, and interactions within the cellular environment. The bioorthogonal nature of the Cy7.5 tetrazine-TCO ligation ensures that the labeling is specific and does not disrupt the normal functions of the cell. aatbio.comaxispharm.com This has proven instrumental in studies of molecular trafficking, receptor dynamics, and other cellular processes.

Subcellular Organelle Visualization

The ability to visualize subcellular organelles is crucial for understanding cellular function and dysfunction. This compound can be targeted to specific organelles by conjugating it to molecules that selectively accumulate in those compartments. This allows for high-resolution imaging of organelles such as mitochondria and lysosomes. nih.gov The bright and stable fluorescence of the Cy7.5 dye provides a clear signal for imaging, facilitating the study of organelle morphology, dynamics, and their role in cellular health and disease. nih.govinterchim.fr

Preclinical In Vivo Imaging Studies

In preclinical research, this compound has become an invaluable tool for in vivo imaging in animal models. adcreviews.comaxispharm.commedchemexpress.com Its application in this area is largely due to the favorable properties of near-infrared fluorescence for deep-tissue imaging.

Deep Tissue Penetration Capabilities in the Near-Infrared Spectrum

The Cyanine7.5 fluorophore absorbs and emits light in the near-infrared (NIR) window, typically with an absorption maximum around 788 nm and an emission maximum around 808 nm. adcreviews.comaxispharm.com Light in this region of the electromagnetic spectrum can penetrate biological tissues more deeply than visible light because it is less scattered and absorbed by endogenous components like hemoglobin and water. adcreviews.comnih.gov This property allows for the non-invasive imaging of molecular targets located deep within the body of a small animal, providing valuable insights into disease processes and the effects of therapeutic interventions. adcreviews.comaxispharm.com

Minimization of Autofluorescence and Background Noise

A significant challenge in fluorescence imaging is the natural fluorescence of biological tissues, known as autofluorescence, which can obscure the signal from the fluorescent probe. thermofisher.comresearchgate.net Because endogenous fluorophores in tissues are primarily excited by and emit light in the visible spectrum, the use of NIR dyes like Cyanine7.5 significantly reduces this background noise. researchgate.netaxispharm.comaxispharm.com The result is a much-improved signal-to-noise ratio, leading to clearer and more sensitive images of the targeted structures or molecules. axispharm.comaxispharm.com

Development of Activatable Probes for Specific Biomarker Detection

A sophisticated application of this compound is in the creation of "activatable" or "smart" probes. researchgate.net These probes are designed to be non-fluorescent or "quenched" until they interact with a specific biomarker of interest. nih.gov The tetrazine moiety itself can act as a quencher for the Cy7.5 fluorescence. nih.gov Upon reaction with its target, such as a TCO-modified molecule, the quenching effect is relieved, and the probe becomes brightly fluorescent.

This "turn-on" mechanism provides a highly specific signal that is directly proportional to the amount of the target biomarker present. This approach has been used to develop probes that can detect enzymes, reactive oxygen species, and other molecules that are indicative of disease states. researchgate.netresearchgate.net The development of such activatable probes holds great promise for early disease detection and monitoring treatment responses in preclinical models. researchgate.netmdpi.com

FeatureDescriptionReference
Reaction Inverse electron-demand Diels-Alder (IEDDA) with trans-cyclooctene (TCO) aatbio.com
Excitation Max. ~788 nm adcreviews.comaxispharm.com
Emission Max. ~808 nm adcreviews.comaxispharm.com
Imaging Depth Deep tissue penetration adcreviews.comaxispharm.comnih.gov
Background Low autofluorescence researchgate.netaxispharm.comaxispharm.com
Applications Live-cell imaging, in vivo imaging, activatable probes aatbio.comaxispharm.comaxispharm.comresearchgate.net

Integration into Theranostic Research Constructs (Preclinical Focus)

The term "theranostics" describes systems that merge a therapeutic component with a diagnostic imaging agent into a single construct. nih.govacs.org This approach is particularly valuable in preclinical research for developing targeted therapies, as it allows for the simultaneous delivery of a therapeutic agent and non-invasive monitoring of its accumulation at the site of interest. nih.gov Cyanine7.5 (Cy7.5) tetrazine has emerged as a critical tool in this field. Its near-infrared (NIR) fluorescence properties (with absorption and emission maxima around 788 nm and 808 nm, respectively) are ideal for deep-tissue in vivo imaging, a setting where background autofluorescence and light scattering can be significant limitations. nih.govaxispharm.comadcreviews.com

The tetrazine moiety is a key functional group that enables the straightforward and highly efficient conjugation of the Cy7.5 dye to targeting molecules through bioorthogonal click chemistry, specifically the Diels-Alder reaction with inverse electron demand or ligation with strained olefins like trans-cyclooctene (TCO). axispharm.comlumiprobe.com This allows for the creation of complex, multi-component theranostic agents designed to selectively target specific cells or tissues. nih.gov These constructs can be directed toward cancerous lesions or sites of inflammation by incorporating targeting moieties such as peptides or antibodies. nih.govnih.gov

In preclinical theranostic research, this compound serves as the imaging backbone for constructs that also carry a therapeutic payload. nih.gov This dual-functionality ensures that the visualized signal directly corresponds to the location of the therapeutic agent, enabling researchers to confirm targeted delivery and monitor treatment response. snmjournals.org

A notable preclinical example involves the development of theranostic agents targeting the αvβ3 integrin, which is overexpressed in many cancer cells. nih.gov In one study, a construct was synthesized using a cyclic RGD (cRGD) peptide for targeting, the chemotherapeutic drug temozolomide (B1682018) (TMZ) as the therapeutic agent, and a Cyanine7 (Cy7) dye for NIR imaging. nih.gov The components were assembled using click chemistry, demonstrating a strategy directly applicable to Cy7.5 tetrazine. nih.gov Preclinical evaluation in human breast carcinoma cell lines showed that the theranostic construct was effectively internalized by the target cells. nih.gov Furthermore, the targeted agent was significantly more effective at inducing cell death compared to the free, untargeted TMZ, and its uptake could be clearly visualized and quantified using NIR fluorescence imaging. nih.gov

Other preclinical strategies involve designing constructs where the therapeutic drug, such as Doxorubicin (Dox), is linked to the imaging agent via a cleavable bond. nih.gov These linkers are often engineered to be sensitive to the unique microenvironment of a tumor, such as a lower pH. nih.govacs.org In this model, the construct remains stable in general circulation, but upon reaching the acidic tumor environment, the linker breaks, releasing the active drug directly at the target site. nih.gov The persistent fluorescence of the Cy7.5 component allows researchers to track the construct's journey to the tumor and confirm its localization before and after drug release. nih.gov

The table below summarizes findings from a representative preclinical theranostic study.

Table 1: Preclinical Findings for a cRGD-based Theranostic Construct

Component Description Role in Construct Preclinical Finding Source
Targeting Moiety Cyclic RGD (cRGD) Peptide Directs the construct to cells expressing αvβ3 integrin. Effectively taken up by αvβ3-expressing MCF7 human breast carcinoma cells. nih.gov
Imaging Agent Cyanine7 (Cy7) Provides near-infrared fluorescence for optical imaging. Allowed for quantitative visualization and confirmation of uptake in target cells. nih.gov

| Therapeutic Agent | Temozolomide (TMZ) | Induces cell death in cancer cells. | The complete construct was more effective in inducing cell death than free TMZ. | nih.gov |

Applications in Flow Cytometry and Bioanalytical Assays

Beyond in vivo imaging, this compound is a valuable reagent in various analytical techniques, including flow cytometry and bioanalytical assays. axispharm.com Its utility in these applications stems from its bright fluorescence in the near-infrared spectrum and the specific reactivity of the tetrazine group. axispharm.comglpbio.com

In flow cytometry, Cy7.5 provides distinct and reliable signals for cell sorting and analysis. axispharm.comaxispharm.com Its emission in the NIR range helps to minimize spectral overlap with other commonly used fluorophores (like those in the green and red channels), making it well-suited for multi-color experiments. adcreviews.com The tetrazine functional group allows for the highly specific labeling of cells via click chemistry. For instance, if a cell surface protein is modified to express a trans-cyclooctene (TCO) group, it can be covalently and specifically tagged with Cy7.5 tetrazine for subsequent analysis and sorting by flow cytometry. axispharm.com

In the realm of bioanalytical assays, such as fluorescence immunoassays (FIA) and microplate-based assays, Cy7.5 serves as a sensitive reporter molecule. axispharm.cominterchim.fr Its high quantum yield, which is greater than that of other NIR dyes like indocyanine green (ICG), results in brighter fluorescence and therefore higher sensitivity for detecting and quantifying target biomolecules. axispharm.comlumiprobe.comlumiprobe.com The dye can be conjugated to detection molecules like antibodies, which then bind to a specific analyte in a sample. lumiprobe.com The intensity of the resulting fluorescence provides a quantitative measure of the analyte's concentration.

The table below details the role and benefits of this compound in these analytical methods.

Table 2: Applications of this compound in Analytical Techniques

Technique Role of this compound Mechanism of Action Benefit Sources
Flow Cytometry Fluorescent Label Provides a strong signal in the NIR channel. The tetrazine group enables covalent labeling of target cells via bioorthogonal click chemistry. Enables precise cell sorting and multi-color analysis with minimal spectral overlap and low background interference. axispharm.com, axispharm.com, adcreviews.com,

| Bioanalytical Assays | Reporter Molecule | Conjugated to a detection molecule (e.g., antibody) to quantify an analyte based on fluorescence intensity. | High sensitivity due to bright NIR fluorescence and a high fluorescence quantum yield. | axispharm.com, axispharm.com, interchim.fr, lumiprobe.com |

Emerging Research Frontiers and Future Directions for Cyanine7.5 Tetrazine

Novel Probe Design Strategies

The design of novel probes incorporating Cyanine7.5 tetrazine is a dynamic area of research, driven by the need for enhanced specificity, sensitivity, and functionality in biological systems. A key strategy involves leveraging the tetrazine moiety as a bioorthogonal reaction partner and, frequently, as a fluorescence quencher. Upon reaction with a suitable dienophile, the fluorescence can be "turned on," leading to a significant increase in signal, often exceeding 100-fold nih.govsuprabank.org. This fluorogenic property is highly beneficial for no-wash imaging in living cells and intact animals nih.govsuprabank.org.

Recent innovations in tetrazine probe design include variations in the conjugated fluorophore, optimization of spacer length between the fluorophore and tetrazine, and direct incorporation of the tetrazine within the fluorophore's π-conjugated system charchem.org. These approaches aim to tune spectral properties from visible to NIR, enhancing adaptability for diverse applications charchem.org. Beyond TCO, researchers are exploring alternative dienophiles such as methylcyclopropene and strained non-benzo-fused cycloalkynes to expand the scope and compatibility of tetrazine bioorthogonal chemistry with specific biological contexts cenmed.comnih.gov.

Furthermore, probe design is increasingly focused on creating conjugates with targeting warheads to achieve specific labeling of biomolecules or structures. This includes conjugating cyanine (B1664457) dyes with antibodies or peptides for targeted fluorescence imaging tocris.com. For instance, while not specific to this compound, studies on cyanine 5-cored dendrimers highlight the design of nanoparticles for targeted delivery and imaging, a principle extendable to this compound conjugates invivochem.cn. The design of probes for detecting specific endogenous molecules, such as oncogenic microRNA or target mRNA, using fluorogenic tetrazine probes demonstrates the versatility of this approach nih.govsuprabank.org. Emerging work also involves designing tetrazine-based probes for the chemical labeling and isolation of specific classes of natural products, such as isocyanide-containing compounds lumiprobe.com.

Advancements in Bioorthogonal Reaction Applications

The rapid and selective nature of the IEDDA reaction between tetrazines and strained dienophiles has positioned this compound as a powerful tool in bioorthogonal chemistry, enabling applications in increasingly complex biological environments uni.lucenmed.comsigmaaldrich.comnih.govsuprabank.org. This chemistry allows for the efficient labeling of biomolecules in vivo even at low concentrations nih.gov.

Significant advancements have been made in applying this bioorthogonal ligation for imaging, detection, and diagnostic purposes nih.govsuprabank.org. Specific applications include no-wash fluorescence imaging in living cells and whole animals, which is crucial for reducing background signal and improving image clarity nih.govsuprabank.org. The development of fluorogenic probes that become fluorescent upon reaction with a target dienophile has been particularly impactful, allowing for sensitive detection of specific molecules like target mRNA nih.govsuprabank.org.

Beyond imaging, tetrazine bioorthogonal chemistry is being explored for modifying surfaces, such as electrode surfaces, in a site-selective manner suprabank.org. The compatibility of tetrazine ligations with various biochemical and biomedical applications underscores their growing importance nih.govsuprabank.org. The exceptional kinetics of the reaction with dienophiles like TCO (up to 30,000 M-1 s-1) facilitate efficient and rapid labeling, which is particularly valuable in applications requiring fast reaction rates, such as in vivo cancer imaging or pre-targeted cell labeling studies cenmed.com.

High-Throughput Screening and Assay Development

The properties of fluorescent tetrazine conjugates, including this compound, make them suitable for high-throughput screening (HTS) and the development of novel assays. While specific detailed research findings on the HTS application of this compound were not extensively highlighted in the provided results, the general applicability of fluorescent cyanine dyes and tetrazine chemistry in screening platforms is well-established.

Fluorescence-based HTS is a common method for evaluating molecular interactions, cellular processes, and the activity of potential therapeutic agents invivochem.cn. The high quantum yield and distinct spectral properties of Cyanine7.5 are advantageous for such assays, providing bright and efficient fluorescence signals mims.com. The bioorthogonal reactivity of the tetrazine component allows for the development of assays that can selectively label or detect specific targets within complex biological mixtures without interfering with native biochemical processes uni.lu.

Research utilizing fluorescence-based high-throughput screening to assess the cellular uptake and transport mechanisms of cyanine-cored nanodots demonstrates the potential of using cyanine-based probes in HTS for evaluating biological interactions invivochem.cn. The ability of tetrazine dyes to undergo rapid and selective reactions is beneficial for developing kinetic assays or for screening libraries of compounds for reactivity with a tetrazine-modified substrate. The mention of high-throughput screening as a recommended service in the context of related tetrazine compounds further supports the relevance of this area fishersci.fi. Future directions likely involve the development of specific HTS assays utilizing the unique NIR and bioorthogonal properties of this compound for drug discovery, target validation, and the study of biological pathways.

Computational and Theoretical Modeling for Optimization

Computational and theoretical modeling plays an increasingly important role in the design and optimization of fluorescent probes, including those based on cyanine dyes and tetrazine chemistry. These methods can provide insights into the electronic structure, spectral properties, and reactivity of these compounds, guiding the synthesis of novel probes with desired characteristics.

Studies employing Density Functional Theory (DFT) functionals have been used to calculate the absorption and fluorescence maxima of monomethine cyanine dyes, demonstrating the ability of computational methods to accurately predict spectral properties targetmol.com. Such modeling can help understand how structural modifications to the cyanine core or the attachment of a tetrazine moiety influence the photophysical properties of this compound.

Furthermore, computational approaches can be used to model the mechanism and kinetics of the IEDDA reaction between tetrazines and various dienophiles, aiding in the design of probes with optimized reaction rates and selectivity. Theoretical modeling can also explore the potential for fluorescence quenching mechanisms, such as energy transfer or electron transfer, in tetrazine-fluorophore conjugates, which is crucial for designing effective fluorogenic probes charchem.orgtcichemicals.com.

While specific computational studies focused solely on the optimization of this compound were not extensively detailed in the provided results, the application of theoretical modeling to related cyanine dyes and tetrazine probes is established uni.lutargetmol.comfishersci.ca. Future research is likely to increasingly utilize computational methods to predict and optimize the properties of this compound derivatives for specific applications, such as tuning their spectral characteristics for multiplexed imaging or enhancing their reactivity and fluorogenicity in complex biological environments.

Q & A

Q. What structural features of Cyanine7.5 tetrazine enable its application in near-infrared (NIR) imaging?

this compound combines a NIR-emitting fluorophore (emission ~800 nm) with a tetrazine group, allowing bioorthogonal reactions like inverse electron-demand Diels-Alder (IEDDA) with strained dienophiles (e.g., trans-cyclooctenes or cyclopropenes). The tetrazine moiety provides rapid kinetics for covalent labeling, while the NIR fluorophore permits deep-tissue imaging with minimal background autofluorescence .

Q. How does this compound participate in IEDDA reactions, and what factors influence its reaction kinetics?

The tetrazine group reacts with strained dienophiles via IEDDA, forming stable conjugates. Reaction rates depend on dienophile strain (e.g., cyclopropenes > trans-cyclooctenes) and tetrazine substituents. For example, pyrimidinyl-substituted tetrazines exhibit faster kinetics due to electron-withdrawing effects. Kinetic studies using UV/Vis spectroscopy (monitoring tetrazine absorbance decay) or stopped-flow methods in human plasma confirm second-order rate constants exceeding 10³ M⁻¹s⁻¹ under physiological conditions .

Advanced Research Questions

Q. What strategies enhance the fluorogenic response of this compound in live-cell imaging?

Fluorogenicity arises from tetrazine-mediated quenching of the NIR fluorophore, which is restored post-reaction. Direct conjugation of tetrazine to the fluorophore (e.g., via π-extended systems) maximizes quenching efficiency through internal conversion, outperforming through-bond energy transfer (TBET) designs. Experimental comparisons of this compound derivatives (direct vs. phenylene-linked conjugates) show >100-fold fluorescence enhancement upon dienophile ligation .

Q. How do solvent polarity and steric effects influence the regiospecificity of this compound reactions?

Solvent interactions stabilize specific transition states. For example, in acetonitrile, solvent molecules form stable complexes with the tetrazine’s C3 atom, sterically favoring meta-product formation. Computational modeling (e.g., MM3 force field) and NMR analysis of reaction products confirm solvent-dependent regioselectivity, with meta-isomers dominating in polar aprotic solvents .

Q. What experimental methods quantify the reaction kinetics of this compound with dienophiles?

Kinetic assays include:

  • UV/Vis spectroscopy : Monitoring tetrazine absorbance decay at 520 nm during reaction progression .
  • Stopped-flow measurements : Resolving fast kinetics (e.g., in human plasma) with sub-second temporal resolution .
  • Fluorogenic assays : Measuring fluorescence recovery post-reaction to infer reaction completion .

Q. How can electrochemical modulation control this compound reactivity for microelectrode functionalization?

Tetrazines can be electrochemically reduced to dihydrotetrazines, rendering them inert to cycloaddition. This enables spatiotemporal control over surface functionalization. For example, applying a reductive potential (-0.5 V vs. Ag/AgCl) to microelectrodes pre-coated with this compound prevents unwanted ligation, allowing selective modification upon oxidation .

Data Analysis and Contradictions

Q. How to resolve discrepancies in fluorogenicity between this compound conjugates with different linker designs?

Contradictions often arise from conjugation geometry. Directly conjugated tetrazine-fluorophore systems (e.g., π-extended linkers) exhibit stronger quenching due to efficient electron/energy transfer, while TBET designs (phenylene linkers) show weaker fluorogenicity. Validate via comparative fluorogenic assays under standardized conditions (e.g., 1 µM probe, excess dienophile) .

Q. What synthetic methodologies improve access to functionalized this compound derivatives?

Advanced routes include:

  • Lewis acid-catalyzed synthesis : Ni²⁺ or Zn²⁺ salts promote one-pot tetrazine formation from nitriles and hydrazine, enabling asymmetric alkyl/aryl substitutions .
  • Post-synthetic modifications : Amine- or carboxyl-functionalized tetrazines (e.g., compound 15 in ) allow conjugation to biomolecules via ethylene glycol spacers, enhancing solubility and reactivity .

Emerging Applications

Q. How is this compound applied in pretargeted in vivo imaging?

Pretargeting involves administering a dienophile-tagged biomarker first, followed by this compound. The rapid kinetics enable high-contrast NIR imaging in vivo. For PET imaging, analogous ¹⁸F-labeled tetrazines (e.g., from ) achieve tumor-selective labeling with minimal background, validated via biodistribution studies in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.